9-Carboxylate
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Overview
Description
{15})H({10})O(_{2}). It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by a carboxyl group attached to the ninth carbon of the anthracene ring. This compound appears as a yellow crystalline solid and is primarily used as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
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Oxidation of Anthracene: : One common method involves the oxidation of anthracene using potassium permanganate (KMnO(_4)) in an alkaline medium. The reaction typically proceeds under reflux conditions, and the product is isolated by acidification and crystallization.
[ \text{C}{14}\text{H}{10} + 2\text{KMnO}{4} + 2\text{H}{2}\text{O} \rightarrow \text{C}{15}\text{H}{10}\text{O}{2} + 2\text{MnO}{2} + 2\text{KOH} ]
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Carboxylation of Anthracene: : Another method involves the direct carboxylation of anthracene using carbon dioxide (CO(_2)) in the presence of a strong base like sodium hydroxide (NaOH) under high pressure and temperature.
Industrial Production Methods
Industrial production of 9-Carboxylate often involves the oxidation of anthracene due to its efficiency and scalability. The process is optimized to ensure high yield and purity, with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 9-Carboxylate can undergo further oxidation to form anthraquinone derivatives.
Reduction: It can be reduced to form anthracene derivatives with different functional groups.
Substitution: The carboxyl group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Substitution Reagents: Alcohols for esterification, amines for amidation.
Major Products Formed
Anthraquinone: Formed by oxidation.
Anthracene Derivatives: Formed by reduction.
Esters and Amides: Formed by substitution reactions.
Scientific Research Applications
Chemistry
9-Carboxylate is used as a precursor in the synthesis of various organic compounds, including dyes and pigments. Its derivatives are important in the development of organic semiconductors and photovoltaic materials.
Biology
In biological research, this compound and its derivatives are used as fluorescent probes and markers due to their strong fluorescence properties. They are also studied for their potential in drug delivery systems.
Medicine
In medicine, derivatives of this compound are explored for their anti-cancer and anti-inflammatory properties. They are also used in the synthesis of pharmaceutical intermediates.
Industry
Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are important in the manufacture of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 9-Carboxylate involves its ability to interact with various molecular targets through its carboxyl group. This interaction can lead to the formation of hydrogen bonds, ionic bonds, and other types of chemical interactions. In biological systems, it can interact with proteins, enzymes, and nucleic acids, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Anthracene-2-carboxylic acid
- Anthracene-1-carboxylic acid
- 9-Hydroxyanthracene
Uniqueness
9-Carboxylate is unique due to its specific position of the carboxyl group on the anthracene ring, which imparts distinct chemical and physical properties. This positional isomerism affects its reactivity, solubility, and interaction with other molecules, making it a valuable compound in various applications.
Properties
Molecular Formula |
C30H43N3O7 |
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Molecular Weight |
557.7 g/mol |
IUPAC Name |
ethyl (4S,8R,9S,13R,16S)-16-acetyloxy-8-[(Z)-N-(ethoxycarbonylamino)-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate |
InChI |
InChI=1S/C30H43N3O7/c1-7-37-26(35)25-24-16-23-21-10-9-19-15-20(39-18(4)34)11-13-28(19,5)22(21)12-14-29(23,6)30(24,40-33-25)17(3)31-32-27(36)38-8-2/h9,20-24H,7-8,10-16H2,1-6H3,(H,32,36)/b31-17-/t20-,21?,22?,23?,24-,28-,29-,30+/m0/s1 |
InChI Key |
IJKPEDMDYLWPMU-FHFCYCRBSA-N |
Isomeric SMILES |
CCOC(=O)C1=NO[C@@]2([C@H]1CC3[C@@]2(CCC4C3CC=C5[C@@]4(CC[C@@H](C5)OC(=O)C)C)C)/C(=N\NC(=O)OCC)/C |
Canonical SMILES |
CCOC(=O)C1=NOC2(C1CC3C2(CCC4C3CC=C5C4(CCC(C5)OC(=O)C)C)C)C(=NNC(=O)OCC)C |
Origin of Product |
United States |
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